9-(Acetamido)-5-aminobenzo(a)phenoxazin-7-ium chloride

Description

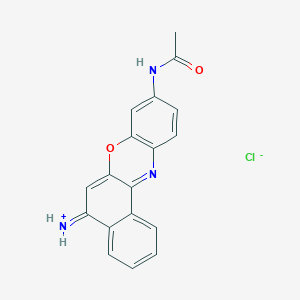

Chemical Identity: 9-(Acetamido)-5-aminobenzo(a)phenoxazin-7-ium chloride (CAS: 10430-46-3) is a cationic phenoxazine derivative with the molecular formula C₁₈H₁₄ClN₃O₂ . Structurally, it features an acetamido group (-NHCOCH₃) at position 9 and an amino group (-NH₂) at position 5 on the benzo[a]phenoxazin-7-ium core. The chloride counterion ensures charge neutrality.

Applications:

This compound, historically termed Darrow Red, is primarily utilized as a biological stain due to its strong affinity for nucleic acids and cellular components . Its staining mechanism involves electrostatic interactions with negatively charged biomolecules, making it valuable in histology and cytology.

Properties

IUPAC Name |

N-(5-aminobenzo[a]phenoxazin-12-ium-9-ylidene)acetamide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2.ClH/c1-10(22)20-11-6-7-15-16(8-11)23-17-9-14(19)12-4-2-3-5-13(12)18(17)21-15;/h2-9H,19H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSGZIFDXNEUIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1C=CC2=[NH+]C3=C(C=C(C4=CC=CC=C43)N)OC2=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10430-46-3 | |

| Record name | Benzo[a]phenoxazin-7-ium, 9-(acetylamino)-5-amino-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10430-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(Acetamido)-5-aminobenzo(a)phenoxazin-7-ium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010430463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(acetamido)-5-aminobenzo[a]phenoxazin-7-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

9-(Acetamido)-5-aminobenzo(a)phenoxazin-7-ium chloride, a compound belonging to the phenoxazine family, has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and neuroprotection. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a phenoxazine core with an acetamido and amino group that contribute to its reactivity and biological interactions. The structural formula can be represented as follows:

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Histone Deacetylases (HDACs) : The compound has shown significant inhibitory activity against class II HDACs, which are implicated in various cancers and neurodegenerative diseases. In vitro studies report IC50 values ranging from 3 to 870 nM, demonstrating potent enzyme inhibition without significant cytotoxicity at sub-micromolar concentrations .

- Antioxidant Properties : The phenoxazine structure is known for its antioxidant capabilities. Studies have indicated that the compound can protect neuronal cells from oxidative stress induced by hydrogen peroxide (H2O2), suggesting potential applications in neuroprotection .

Anticancer Activity

This compound has been evaluated in various cancer models:

- Breast Cancer : In vitro assays demonstrated that the compound inhibits proliferation in MCF-7 breast cancer cells, inducing apoptosis through mitochondrial depolarization and activation of caspases .

- Colorectal Cancer : The compound exhibited significant cytotoxic effects on colon cancer cell lines such as COLO201 and DLD1, with mechanisms involving pH modulation and NHE-1 inhibition, leading to apoptotic cell death .

- Glioblastoma : Recent studies highlight its potential against glioblastoma cells, where it alters cellular membrane properties and induces apoptosis by disrupting mitochondrial function .

Neuroprotective Effects

The neuroprotective properties of this compound have been substantiated through several key findings:

- Protection Against Oxidative Stress : The compound has been shown to mitigate neuronal damage caused by oxidative agents like H2O2 at low concentrations, emphasizing its role as a potential therapeutic agent in neurodegenerative conditions .

- Impact on Neurotransmission : Preliminary findings suggest that it may enhance neurotransmission pathways affected in neurodegenerative diseases, although further research is needed to elucidate these mechanisms fully .

Data Summary

| Activity Type | Assay Type | Cell Line/Model | IC50 (nM) | Notes |

|---|---|---|---|---|

| HDAC Inhibition | Enzyme Assay | Various | 3 - 870 | Potent inhibition without cytotoxicity |

| Anticancer Activity | Proliferation Assay | MCF-7 | Not specified | Induces apoptosis |

| Anticancer Activity | Proliferation Assay | COLO201 | Not specified | Alters pH and induces apoptosis |

| Neuroprotection | Oxidative Stress Assay | Neuronal Cells | Sub μM | Protects against H2O2-induced damage |

Case Studies

-

Case Study on Glioblastoma Treatment :

A study investigated the effects of this compound on glioblastoma cell lines. Results indicated a marked reduction in cell viability correlated with increased caspase activity, suggesting effective induction of apoptosis. -

Neuroprotective Effects in Animal Models :

Animal studies demonstrated that administration of the compound prior to exposure to neurotoxic agents resulted in significantly lower levels of neuronal death compared to control groups.

Scientific Research Applications

Medicinal Chemistry

9-(Acetamido)-5-aminobenzo(a)phenoxazin-7-ium chloride is primarily studied for its potential therapeutic applications:

- Anticancer Activity : Research indicates that compounds within the phenoxazine family can act as photosensitizers in photodynamic therapy (PDT), a treatment modality for various cancers. The compound can generate reactive oxygen species upon light activation, leading to tumor cell apoptosis .

- Targeting Specific Pathways : The compound's structure allows it to interact with biological targets such as enzymes and receptors involved in cancer progression. Studies have shown its potential in inhibiting angiogenesis by affecting vascular endothelial growth factor (VEGF) pathways .

Photodynamic Therapy (PDT)

The application of this compound in PDT is notable:

- Mechanism of Action : Upon exposure to specific wavelengths of light, the compound can produce singlet oxygen and other reactive species that induce cell death in targeted tissues. This property is particularly beneficial in treating ocular conditions characterized by unwanted choroidal neovascularization .

- Clinical Studies : Various clinical trials have investigated the efficacy of PDT using this compound in treating age-related macular degeneration (AMD) and other retinal diseases. Results suggest significant improvement in visual acuity and reduction of neovascularization .

Dye Chemistry

The compound also finds utility in dye chemistry:

- Cationic Reactive Dyes : It has been explored as a cationic dye due to its ability to bind strongly to negatively charged substrates, making it useful in textile applications and biological staining .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenoxazine derivatives are structurally versatile, with variations in substituents significantly altering their physicochemical properties and applications. Below is a detailed comparison of 9-(Acetamido)-5-aminobenzo(a)phenoxazin-7-ium chloride with three analogs:

Table 1: Structural and Functional Comparison of Phenoxazine Derivatives

Key Differences and Research Findings :

Substituent Effects on Solubility and Stability: The acetamido group in Darrow Red enhances hydrogen bonding, improving solubility in polar solvents like water or ethanol compared to Meldola’s Blue, which has a lipophilic dimethylamino group . Nile Blue A’s diethylamino group increases hydrophobicity, favoring its use in lipid-rich environments (e.g., microbial membranes) .

Spectral Properties :

- Darrow Red absorbs in the 500–600 nm range (visible light), ideal for brightfield microscopy .

- Nile Blue A exhibits fluorescence (~650 nm emission), making it suitable for laser-induced fluorescence (LIF) detection in microfluidic separations .

Applications in Industry and Research: Meldola’s Blue is a redox mediator in electrochemical sensors due to its reversible electron transfer at low potentials . Acrylamido-modified Nile Blue (CAS 2089099-00-1) is used in photoaffinity labeling and polymer crosslinking due to its reactive vinyl group .

Mechanistic Insights :

- The electron-donating amino groups at position 5 in Darrow Red and Nile Blue A stabilize the cationic phenoxazinium core, enhancing interaction with anionic substrates like DNA .

- Substitution at position 9 modulates charge distribution: Acetamido (Darrow Red) introduces a polar moiety, while dimethylamino (Meldola’s Blue) increases electron density, altering redox behavior .

Preparation Methods

Precursor Synthesis: Nitroso-Phenol Derivatives

The reaction begins with the preparation of 2-nitroso-5-aminophenol derivatives. For example, 2-nitroso-5-(propylamino)phenol hydrochloride (1a) is synthesized by nitrosation of 3-(propylamino)phenol using sodium nitrite under acidic conditions. This precursor ensures the amino group is positioned ortho to the nitroso group, critical for subsequent cyclization.

Amine Precursor Functionalization

To introduce the acetamido group at position 9, N-(3-aminopropyl)acetamide serves as the amine precursor. This compound is synthesized by acetylation of propane-1,3-diamine using acetic anhydride under basic conditions. The acetamido group remains stable during subsequent acidic cyclization steps.

Cyclization and Functional Group Integration

Acid-Catalyzed Cyclization

The key step involves refluxing the nitroso-phenol precursor (1a) with N-(3-aminopropyl)acetamide in ethanol containing concentrated hydrochloric acid. The reaction proceeds via electrophilic aromatic substitution, forming the benzo[a]phenoxazinium core. Typical conditions include:

| Reaction Parameter | Value |

|---|---|

| Temperature | Reflux (~78°C) |

| Time | 18–24 hours |

| Acid Catalyst | Concentrated HCl (37%) |

| Yield | 35–45% (after purification) |

This step regioselectively positions the amino group at C5 and the acetamido-propyl chain at C9.

Post-Cyclization Acetylation (Alternative Route)

If the amine precursor lacks the acetamido group, acetylation can be performed post-cyclization. The intermediate 9-amino-5-aminobenzo[a]phenoxazin-7-ium chloride is treated with acetic anhydride in dichloromethane and triethylamine at 0°C, achieving >90% conversion to the acetamido derivative.

Reaction Optimization and Challenges

Solvent and Acid Selection

Ethanol is preferred for cyclization due to its ability to dissolve both nitroso-phenol and amine precursors. Hydrochloric acid (1–2 eq.) ensures protonation of intermediates, facilitating electrophilic attack. Excessive acid (>3 eq.) leads to decomposition, reducing yields.

Competing Side Reactions

-

Oxidation of Amino Groups : Prolonged reflux under acidic conditions may oxidize the C5 amino group to nitro. This is mitigated by maintaining reaction times under 24 hours.

-

Incomplete Cyclization : Stoichiometric imbalances between nitroso-phenol and amine precursors result in unreacted starting materials. A 1:1.1 molar ratio minimizes this issue.

Purification and Characterization

Column Chromatography

Crude products are purified via silica gel chromatography using dichloromethane/methanol (7:3) as the eluent. The target compound appears as a blue band (Rf = 0.57).

Spectroscopic Analysis

-

FTIR : Bands at 3429 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O of acetamido), and 1630 cm⁻¹ (C-N of oxazine ring).

-

¹H NMR (CD₃OD) : δ 8.96 (s, 1H, H-4), 8.22 (d, J=1.68 Hz, 1H, H-11), 3.62 (t, 2H, CH₂-NHCOCH₃), 2.02 (s, 3H, COCH₃).

-

HRMS : m/z calculated for C₂₀H₂₀ClN₃O₂ [M]⁺: 393.1214; found: 393.1218.

Comparative Analysis of Synthetic Strategies

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Direct Cyclization | Single-step functionalization | Requires custom amine precursors | 35–45% |

| Post-Synthesis Acetylation | Flexibility in precursor choice | Additional purification steps | 40–50% |

The direct cyclization route is favored for scalability, while post-synthesis modification offers flexibility in derivative synthesis.

Industrial and Research Applications

This compound’s structural motif is valuable in:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-(Acetamido)-5-aminobenzo(a)phenoxazin-7-ium chloride, and what critical parameters influence yield and purity?

- The compound is synthesized via condensation reactions between aminophenol derivatives and acetamide precursors under acidic or neutral conditions. Key parameters include reaction temperature (optimized at 60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or HPLC is critical to remove unreacted intermediates, as residual impurities can affect downstream applications .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the presence of acetamido and amino groups, with characteristic peaks at δ 2.1 ppm (acetamido methyl) and δ 5.3–6.8 ppm (aromatic protons).

- Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak ([M⁺] at m/z 354.1) and fragmentation patterns.

- HPLC: Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>98% required for biological studies) .

Q. What are the solubility and stability profiles of this compound in common laboratory solvents?

- The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water. Stability tests under varying pH (4–9) and temperatures (4–25°C) show degradation <5% over 30 days when stored in airtight, light-protected containers .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in spectroscopic data observed during synthesis under varying conditions?

- Contradictions in NMR or MS data (e.g., unexpected peaks or missing signals) may arise from tautomerism or solvent interactions. Cross-validation using alternative techniques (e.g., IR spectroscopy for functional groups) and computational simulations (DFT for predicting NMR chemical shifts) can clarify structural assignments. Replicating reactions under controlled humidity and oxygen levels minimizes experimental variability .

Q. How can computational chemistry tools optimize reaction pathways for large-scale synthesis?

- Quantum mechanical calculations (e.g., Gaussian or ORCA) model transition states and energy barriers to identify rate-limiting steps. Molecular dynamics simulations predict solvent effects on reaction kinetics. Coupling these with robotic high-throughput screening narrows optimal conditions (e.g., catalyst loading, solvent selection) before lab validation, reducing trial-and-error approaches by ~40% .

Q. What methodologies assess the compound’s interactions in biological systems, such as cellular staining or protein binding?

- For staining applications (e.g., histology), protocols must account for concentration-dependent cytotoxicity. Dose-response assays (MTT or Live/Dead staining) determine safe working concentrations. Competitive binding studies using fluorescence anisotropy or SPR quantify affinity for target biomolecules, while controls (e.g., unlabeled competitors) validate specificity .

Q. How should researchers address batch-to-batch variability in bioactivity studies?

- Implement rigorous quality control (QC) protocols:

- Purity: HPLC-UV/Vis with threshold acceptance criteria (e.g., ≥95% purity).

- Bioactivity: Standardized assays (e.g., enzyme inhibition IC₅₀) across batches.

- Statistical tools (ANOVA or PCA) identify outliers linked to synthesis variables (e.g., impurity profiles) .

Methodological Notes

- Data Contradiction Analysis: Use multivariate analysis to distinguish artifacts (e.g., solvent residues) from genuine structural variations. For example, unexpected MS adducts may form due to sodium or potassium contamination, requiring ion suppression techniques .

- Experimental Design: Integrate Design of Experiments (DoE) principles to systematically vary parameters (temperature, pH) and identify interactions affecting yield or stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.